molecular formula C11H21Cl3N2O B11990098 N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide

Cat. No.: B11990098
M. Wt: 303.7 g/mol
InChI Key: GPDBIYSACGWMOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is primarily used in scientific research due to its unique chemical properties. Its applications include:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound can also interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butylamino group and trichloroethyl group provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research .

Properties

Molecular Formula

C11H21Cl3N2O

Molecular Weight

303.7 g/mol

IUPAC Name

N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide

InChI

InChI=1S/C11H21Cl3N2O/c1-4-5-6-15-10(11(12,13)14)16-9(17)7-8(2)3/h8,10,15H,4-7H2,1-3H3,(H,16,17)

InChI Key

GPDBIYSACGWMOC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

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